molecular formula C10H15N3O3S2 B12252586 N-(1,1-dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-(1,1-dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No.: B12252586
M. Wt: 289.4 g/mol
InChI Key: IFNHGIGOCLMMQS-UHFFFAOYSA-N
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Description

N-(1,1-Dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a synthetic acetamide derivative featuring two distinct moieties:

  • 1,1-Dioxothiolan-2-yl group: A five-membered sulfone ring, imparting polarity and conformational rigidity.

Acetamide derivatives are widely studied for their structural versatility, coordination chemistry, and bioactivity .

Properties

Molecular Formula

C10H15N3O3S2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C10H15N3O3S2/c1-13-5-4-11-10(13)17-7-8(14)12-9-3-2-6-18(9,15)16/h4-5,9H,2-3,6-7H2,1H3,(H,12,14)

InChI Key

IFNHGIGOCLMMQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2CCCS2(=O)=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Key Substituents Notable Properties
Target Compound Acetamide 1,1-Dioxothiolan-2-yl, 1-methylimidazol-2-yl sulfanyl High polarity (sulfone), potential metal coordination (imidazole)
NAT-1 () Thiazolidin-4-one 4-Methoxyphenyl, nicotinamide Bulky aryl group; possible π-π stacking interactions
NAT-2 () Thiazolidin-4-one 3,5-Di-tert-butyl-4-hydroxyphenyl, nicotinamide Antioxidant potential (phenolic -OH), steric hindrance
3,3-Bis(1-methylimidazol-2-yl)propionic acid (BIMP, ) Propionic acid Two 1-methylimidazol-2-yl groups Strong Fe²⁺ coordination, exothermic protonation (ΔH° = -22.15 to -11.92 kJ/mol)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide 3,4-Dichlorophenyl, thiazol-2-yl Twisted aryl-thiazol conformation (61.8°), R₂²(8) hydrogen-bonding motifs

Physicochemical and Coordination Properties

Polarity and Solubility: The target compound’s 1,1-dioxothiolan-2-yl group (sulfone) enhances polarity compared to NAT-1/NAT-2 (thiazolidinone with aryl groups) and ’s dichlorophenyl-thiazol acetamide. This may improve aqueous solubility but reduce membrane permeability. NAT-2’s di-tert-butyl-hydroxyphenyl substituent introduces hydrophobicity, favoring lipid-rich environments .

Metal Coordination :

  • BIMP () demonstrates strong Fe²⁺ binding via dual imidazole groups, with exothermic protonation (ΔH° < 0). The target compound’s single imidazole-sulfanyl group may exhibit weaker but selective coordination, modulated by the sulfone’s electron-withdrawing effects .
  • ’s acetamide lacks imidazole but features a thiazol ring, which can act as a weaker ligand compared to imidazole .

Crystal Packing and Hydrogen Bonding :

  • The target compound’s imidazole and sulfone groups may support diverse hydrogen-bonding networks (N–H⋯N/O/S). In contrast, ’s analog forms inversion dimers via N–H⋯N bonds (R₂²(8) motifs), stabilized by twisted aryl-thiazol geometry .

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